molecular formula C16H19FN4 B15120082 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B15120082
M. Wt: 286.35 g/mol
InChI Key: SCDNJPKMSDYHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a pyrimidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenylmethyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4-dichloro-6-methylpyrimidine.

    Coupling Reaction: The final step involves coupling the substituted piperazine with the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific structure, which confers selectivity towards ENT2 over ENT1. This selectivity is crucial for its potential therapeutic applications, as it allows for targeted inhibition of nucleoside transport without affecting other transporters .

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3

InChI Key

SCDNJPKMSDYHNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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